![molecular formula C11H11N3O2S2 B2598439 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 309270-86-8](/img/structure/B2598439.png)
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the empirical formula C11H11N3O2S2. It has a molecular weight of 281.35 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=NN=C(SCC2OC(C=CC=C3)=C3OC2)S1 . This indicates that the molecule contains a thiadiazole ring attached to a benzodioxin ring via a sulfanyl group. Physical and Chemical Properties Analysis
This compound is a solid in form . It has a molecular weight of 281.35 . The InChI key for this compound isIAMAQZMSIYDXMA-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Derivative Formation
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is used as a precursor in the synthesis of various compounds. For instance, it undergoes intramolecular cyclization to yield N-substituted derivatives with potential antihypoxic activities (Vartanyan et al., 2017). Additionally, it serves as a starting reagent in the synthesis of novel hybrid molecules with anticancer properties, employing a cost-effective approach (Yushyn et al., 2022).
Biological Activities
Antimicrobial and Antifungal Properties
A series of thiadiazole derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential in antimicrobial and antifungal treatments (Sych et al., 2019).
Anticancer and Cytotoxic Activities
Thiadiazole derivatives have been evaluated for their cytotoxicities against various cancer cell lines, with some showing significant activity. For example, certain compounds demonstrated high cytotoxicity in vitro against thymocytes, indicating their potential in cancer therapy (Mavrova et al., 2009). Similarly, a series of 1,3,4-thiadiazole derivatives exhibited anticancer activity, comparable to standard drugs in in vivo studies (Krishna et al., 2020).
Crystal Engineering and Materials Chemistry
Organometallic Materials
The thiadiazole derivatives are recognized as excellent precursors for crystal engineering of organometallic materials. Their coordination behavior with transition metal ions has been explored, leading to the synthesis of novel crystalline copper(I) π-complexes, highlighting their application in materials chemistry (Ardan et al., 2017).
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-10-13-14-11(18-10)17-6-7-5-15-8-3-1-2-4-9(8)16-7/h1-4,7H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAQZMSIYDXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
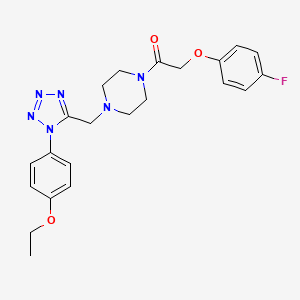

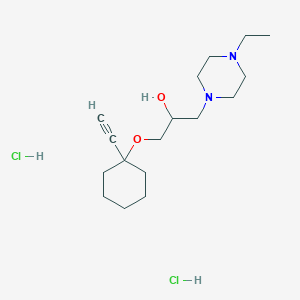


![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2598365.png)
methanone](/img/structure/B2598367.png)
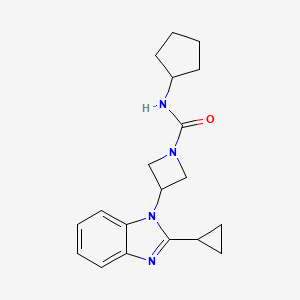
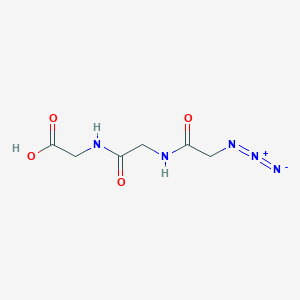


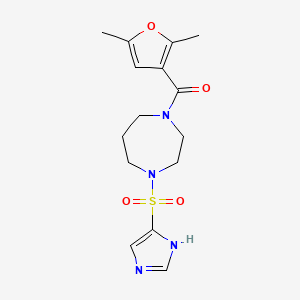

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)
